Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-7(8(13)6-11)12(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPNEZSMAYOBL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CBr)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a brominated ketone under controlled conditions. One common method includes the use of tert-butyl carbamate and (2R)-4-bromo-3-oxobutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C4 position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with a range of nucleophiles, enabling structural diversification.
Key Examples:
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Amines | K₂CO₃, DMF, 25–60°C | Tert-butyl N-[(2R)-4-amino-3-oxobutan-2-yl]-N-methylcarbamate |
| Thiols | NaH, THF, 0°C to RT | Tert-butyl N-[(2R)-4-sulfanyl-3-oxobutan-2-yl]-N-methylcarbamate |
| Alkoxides | EtOH, reflux | Tert-butyl N-[(2R)-4-alkoxy-3-oxobutan-2-yl]-N-methylcarbamate |
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The reaction proceeds efficiently in polar aprotic solvents (e.g., DMF, DMSO) with mild bases like K₂CO₃ .
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Steric hindrance from the tert-butyl group may influence reaction rates and regioselectivity.
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated ketones, a critical step in synthesizing conjugated systems.
Typical Conditions:
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Reagents: DBU, DIPEA, or NaOH
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Solvents: THF, MeCN, or toluene
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Temperature: 50–80°C
Product:
(R)-3-(tert-butyl(methyl)carbamoyl)-2-buten-2-one
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Elimination is favored in the presence of strong, non-nucleophilic bases.
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The stereochemistry at the C2 position (R-configuration) is retained during elimination .
Reduction Reactions
The ketone group at C3 can be selectively reduced to form secondary alcohols, enabling access to chiral diols.
Reduction Methods:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C | Tert-butyl N-[(2R,3S)-4-bromo-3-hydroxybutan-2-yl]-N-methylcarbamate |
| L-Selectride | THF, −78°C | Tert-butyl N-[(2R,3R)-4-bromo-3-hydroxybutan-2-yl]-N-methylcarbamate |
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Stereoselectivity depends on the reducing agent:
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NaBH₄ yields syn diastereomers.
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Bulky agents like L-Selectride favor anti selectivity.
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Carbamate Stability and Deprotection
The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but can be cleaved under acidic environments:
Deprotection Conditions:
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Reagents: HCl (4M in dioxane), TFA
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Products: Free amine and tert-butanol/CO₂
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The Boc group remains intact during most substitution/elimination reactions, making it ideal for multistep syntheses .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation:
| Reaction Type | Catalysts/Ligands | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenylated compounds |
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These reactions require anhydrous conditions and inert atmospheres (N₂/Ar).
Oxidation Reactions
The ketone group can be further oxidized, though this is less common due to competing side reactions.
Oxidizing Agents:
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Jones reagent (CrO₃/H₂SO₄) → Carboxylic acid derivatives (low yield).
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mCPBA → Epoxidation (not observed; steric hindrance limits reactivity).
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of carbamates can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
- Antimicrobial Activity
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Enzyme Inhibition
- The compound's structure suggests potential as an enzyme inhibitor . Similar carbamate derivatives have been evaluated for their ability to inhibit enzymes such as cathepsin L, which is implicated in cancer metastasis. Research has shown that modifications to the carbamate structure can enhance selectivity and potency against specific enzymes .
Case Study 1: Antitumor Activity
A study on related carbamate compounds showed that certain derivatives could significantly inhibit the growth of breast and prostate cancer cell lines at low micromolar concentrations. These compounds induced apoptosis through mitochondrial dysfunction, highlighting the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiosemicarbazone derivatives, it was found that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar structural modifications in the tert-butyl N-methylcarbamate framework could yield potent antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbamate group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate and related compounds:
Key Observations :
Functional Group Diversity: The bromo group in the target compound enhances reactivity in cross-coupling or substitution reactions compared to the cyclopropyl group in the analog from , which confers steric and electronic stability .
Synthetic Utility :
- The target compound shares synthetic pathways with analogs in and , such as NaH-mediated alkylation in DMF and Boc-protection strategies .
- Unlike the sulfonamide-alkyne compound in , the target lacks aromatic or heterocyclic moieties, limiting its direct use in kinase inhibitor synthesis but favoring modular derivatization .
Spectroscopic Differences :
- The fluoro and sulfonamide groups in ’s compound introduce distinct NMR shifts (e.g., aromatic protons at δ ~7.5 ppm) and IR absorptions (~1325 cm⁻¹ for sulfonamide S=O) absent in the target compound .
Biological Activity
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate is a carbamate compound with significant applications in organic synthesis and potential biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its tert-butyl group and a brominated oxobutan-2-yl moiety, which contribute to its unique reactivity. Its IUPAC name is tert-butyl (R)-(4-bromo-3-oxobutan-2-yl)(methyl)carbamate , with the molecular formula and a CAS number of 2413847-47-7 .
The biological activity of this compound primarily involves its interaction with various biological molecules, particularly in enzyme inhibition and modification. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to alterations in their activity. This mechanism is crucial in the development of enzyme inhibitors that target specific biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
- Biochemical Modulation : It may modulate biochemical pathways by altering the structure and function of target proteins.
Biological Applications
This compound has been explored for various biological applications:
- Synthesis of Bioactive Molecules : It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals.
- Development of Enzyme Inhibitors : Research indicates potential use as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
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Synthesis and Evaluation : In studies focusing on enzyme inhibitors, derivatives of this compound demonstrated significant inhibitory effects on specific targets, leading to promising results in drug development.
- For instance, a study evaluated the inhibition profile against various enzymes, revealing that modifications to the brominated moiety enhanced selectivity and potency.
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Cellular Assays : In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mitochondrial pathways.
- A notable example includes the evaluation of related compounds where a bell-shaped dose-response curve was observed, indicating varying effects at different concentrations.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, apoptosis induction | Drug synthesis |
| Tert-butyl carbamate | Simple carbamate | Protecting group for amines | Organic synthesis |
| Benzyl carbamate | Another protecting group | Cleaved under different conditions | Organic reactions |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis to retain the (2R)-configuration. For example, coupling a tert-butyl carbamate-protected amine with a brominated ketone intermediate under mild, anhydrous conditions. Diazo compounds (e.g., diazoacetates) may be employed for stereoselective C–C bond formation, as seen in structurally related carbamates . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of diastereomeric impurities.
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), bromine substitution, and carbamate carbonyl (δ ~155-160 ppm for C).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHBrNO).
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C of carbamate) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light, as the 3-oxobutan-2-yl group is prone to keto-enol tautomerism and bromine may undergo elimination .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : If NMR suggests a different conformation than X-ray diffraction (XRD), perform:
- Dynamic NMR (DNMR) : To detect rotational barriers or conformational exchange in solution.
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data.
- SHELX refinement : Use single-crystal XRD (via SHELXL) to resolve absolute configuration and compare with spectroscopic inferences .
Q. What mechanistic insights explain the stereochemical outcomes during its synthesis?
- Methodological Answer : Employ kinetic isotopic effect (KIE) studies or deuterium labeling to probe transition states. For example, the (2R)-configuration may arise from a chelation-controlled mechanism using a chiral ligand (e.g., BINAP) in palladium-catalyzed cross-coupling. Advanced techniques like in situ IR or reaction calorimetry can monitor intermediate formation .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For brominated intermediates, use flow chemistry to enhance mixing and reduce side reactions (e.g., Wurtz coupling). Monitor by LC-MS to identify bottlenecks .
Q. What analytical methods are suitable for studying its degradation pathways under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Hydrolytic stress : Reflux in acidic (HCl) or basic (NaOH) conditions, followed by LC-HRMS to identify hydrolysis products (e.g., tert-butyl alcohol, methylamine).
- Oxidative stress : Use HO or AIBN to simulate radical-mediated degradation.
- Thermal analysis : TGA-DSC to assess thermal stability and decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
